![molecular formula C17H20N4O4S B280007 ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)
ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate, also known as TAK-659, is a chemical compound that belongs to the class of pyrazole carboxamides. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme in the B-cell receptor signaling pathway. This pathway plays a crucial role in the development and survival of B-cells, which are immune cells that produce antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that is essential for B-cell development and activation. BTK is activated by the binding of antigens to the B-cell receptor, leading to the phosphorylation of downstream targets and the activation of various signaling pathways, including the PI3K/AKT and NF-κB pathways. BTK inhibition by ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate blocks the downstream signaling of the B-cell receptor, leading to the suppression of B-cell activation, proliferation, and survival. This compound also has immunomodulatory effects, such as the inhibition of cytokine production and the modulation of T-cell function.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of BTK in both biochemical and cellular assays. This compound has also demonstrated good pharmacokinetic properties, such as high oral bioavailability, good tissue penetration, and long half-life. In preclinical studies, this compound has shown significant antitumor activity in various models of B-cell malignancies, with minimal toxicity to normal tissues. This compound has also shown immunomodulatory effects in preclinical models of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate in lab experiments include its potency and selectivity as a BTK inhibitor, its good pharmacokinetic properties, and its potential as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders. The limitations of using this compound in lab experiments include its limited availability and high cost, as well as the need for further studies to determine its safety and efficacy in clinical trials.
Direcciones Futuras
There are several future directions for the research and development of ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate. One direction is to conduct clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is to investigate the mechanism of action of this compound in more detail, including its effects on other signaling pathways and immune cells. Additionally, future studies could explore the potential of combining this compound with other drugs to enhance its therapeutic efficacy and overcome drug resistance.
Métodos De Síntesis
The synthesis of ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate involves several steps, starting from commercially available starting materials. The first step is the preparation of the intermediate compound 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, which is obtained by the reaction of ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-3-carboxylate with ammonia. The second step is the coupling of the intermediate with 3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, using standard peptide coupling reagents such as HATU or EDC. The final product, this compound, is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling, cell proliferation, and survival. This compound has also demonstrated synergy with other drugs commonly used in the treatment of B-cell malignancies, such as venetoclax, rituximab, and lenalidomide.
Propiedades
Fórmula molecular |
C17H20N4O4S |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C17H20N4O4S/c1-3-25-17(24)10-8-11(21(2)20-10)15(23)19-16-13(14(18)22)9-6-4-5-7-12(9)26-16/h8H,3-7H2,1-2H3,(H2,18,22)(H,19,23) |
Clave InChI |
MUUYAZHQVVYWOJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


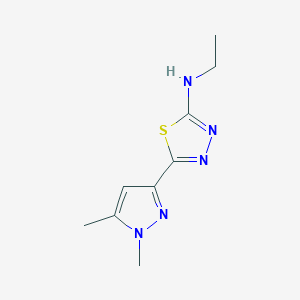
![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-8-[(1-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279927.png)
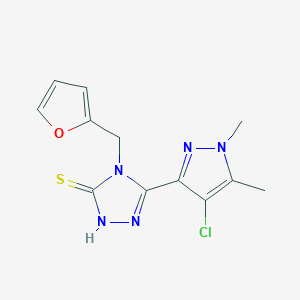
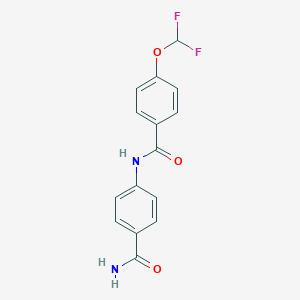
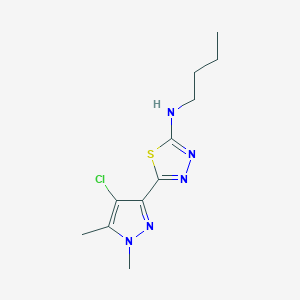
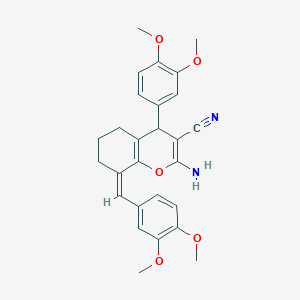
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)
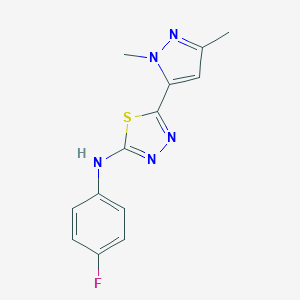
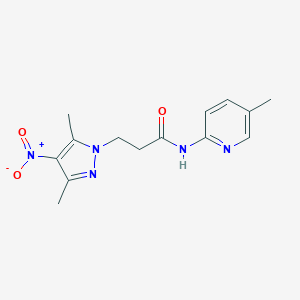
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)

![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
